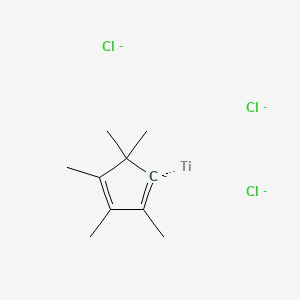
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is a chemical compound with the molecular formula C10H15Cl3Ti. It is a member of the organometallic compounds, specifically a titanium complex. This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene with titanium tetrachloride. The reaction typically involves the deprotonation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene using a strong base such as n-butyllithium, followed by the addition of titanium tetrachloride to form the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The titanium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., n-butyllithium) and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield a variety of titanium complexes with different ligands .
Applications De Recherche Scientifique
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is employed in studies involving the interaction of organometallic compounds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride exerts its effects involves the coordination of the titanium center with various ligands. The titanium center can undergo changes in its oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentamethylcyclopentadienyl)titanium dichloride: This compound has a similar structure but with two pentamethylcyclopentadienyl ligands instead of one.
Pentamethylcyclopentadienyliron dicarbonyl dimer: This iron complex has a similar ligand structure but different metal center and coordination environment.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is unique due to its specific ligand environment and reactivity. The presence of the pentamethylcyclopentadienyl ligand provides steric protection and enhances the stability of the titanium center, making it suitable for various catalytic and material science applications .
Propriétés
Formule moléculaire |
C10H15Cl3Ti-4 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;/p-3 |
Clé InChI |
AVXGKICGVLICAY-UHFFFAOYSA-K |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















